2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide
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Overview
Description
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide: is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Synthesis of the pyrimidine ring: This involves the condensation of suitable amidines with β-dicarbonyl compounds.
Thioether linkage formation: The thiol group is introduced via nucleophilic substitution reactions.
Final coupling: The pyrazole and pyrimidine intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the nitro groups if present in any derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as anti-inflammatory agents, anticancer agents, or antimicrobial agents.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide
- 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide
- 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide lies in its specific substitution pattern and the presence of the bromine atom. This substitution can significantly influence the compound’s reactivity, biological activity, and physical properties compared to its analogs.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5OS/c1-11-7-12(17)3-4-13(11)21-15(23)9-24-16-8-14(18-10-19-16)22-6-2-5-20-22/h2-8,10H,9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWVTIYTYRLWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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